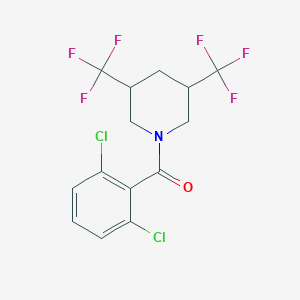
1-(2,6-ジクロロベンゾイル)-3,5-ビス(トリフルオロメチル)ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is a complex organic compound characterized by the presence of dichlorobenzoyl and trifluoromethyl groups attached to a piperidine ring
科学的研究の応用
1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
作用機序
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
Tfmp derivatives, which this compound may be related to, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that fluorinated compounds, such as those containing a trifluoromethyl group, have been instrumental in recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Result of Action
Compounds with similar structures are known to have significant biological activities, suggesting that this compound may also have notable effects .
Action Environment
The unique properties of the fluorine atom in similar compounds are known to contribute to their biological activities .
準備方法
The synthesis of 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine typically involves multiple steps, starting with the preparation of 2,6-dichlorobenzoyl chloride. This intermediate is then reacted with 3,5-bis(trifluoromethyl)piperidine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, organic solvents, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
2,6-Dichlorobenzoyl chloride: This compound shares the dichlorobenzoyl group but lacks the piperidine and trifluoromethyl groups.
3,5-Bis(trifluoromethyl)piperidine: This compound contains the piperidine and trifluoromethyl groups but lacks the dichlorobenzoyl group.
N-(2,6-Dichlorobenzoyl)-L-phenylalanine: This compound contains the dichlorobenzoyl group and is used in different applications.
特性
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-(2,6-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F6NO/c15-9-2-1-3-10(16)11(9)12(24)23-5-7(13(17,18)19)4-8(6-23)14(20,21)22/h1-3,7-8H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRNKNURQCSXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














